Amdoxovir

Vue d'ensemble

Description

Amdoxovir est un composé pharmaceutique qui a fait l'objet de recherches pour le traitement du VIH/SIDA. Il agit comme un inhibiteur nucléosidique de la transcriptase inverse (INTI), ce qui signifie qu'il interfère avec l'enzyme transcriptase inverse que le VIH utilise pour répliquer son matériel génétique. This compound a été découvert par Raymond F. Schinazi de l'Université Emory et C.K. Chu de l'Université de Géorgie et a été développé par RFS Pharma .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Une telle méthode implique l'utilisation du cyanoacétate de tert-butyle comme additif pour l'étape de couplage de la base nucléosidique du sucre, ce qui améliore la β-sélectivité et augmente le rendement . La synthèse implique les étapes suivantes:

Réaction de couplage: L'étape de couplage de la base nucléosidique du sucre est effectuée en utilisant du cyanoacétate de tert-butyle.

Méthodes de production industrielle

La production industrielle d'Amdoxovir suit des voies de synthèse similaires mais à plus grande échelle, en veillant à ce que le processus soit efficace et donne un produit de haute pureté. L'utilisation de procédés évolutifs et de conditions réactionnelles optimisées est cruciale pour la production industrielle.

Analyse Des Réactions Chimiques

Types de réactions

Amdoxovir subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques.

Réduction: Des réactions de réduction peuvent être effectuées en utilisant des techniques d'hydrogénation.

Substitution: Des réactions de substitution nucléophile sont possibles en raison de la présence de groupes amino.

Réactifs et conditions courantes

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).

Réduction: Hydrogénation en utilisant du palladium sur charbon (Pd/C) dans du méthanol (MeOH) et de l'hydroxyde d'ammonium (NH4OH).

Substitution: Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l'hydrure de sodium (NaH) et les halogénoalcanes.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound, tels que la guanine dioxolane (DXG), qui est formée par désamination par l'adénosine désaminase .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans divers domaines:

Chimie: Utilisé comme composé modèle pour étudier les analogues de nucléosides et leurs réactions.

Biologie: Étudié pour ses effets sur les processus cellulaires et les interactions enzymatiques.

Industrie: Applications potentielles dans le développement de médicaments antiviraux et d'agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme transcriptase inverse du VIH. Il est désaminé de manière intracellulaire par l'adénosine désaminase en guanine dioxolane (DXG), qui est ensuite phosphorylée en sa forme active, DXG-triphosphate (DXG-TP). DXG-TP entre en compétition avec le substrat naturel désoxyguanosine triphosphate (dGTP) pour la liaison au complexe enzyme-acide nucléique, empêchant ainsi la réplication du matériel génétique viral .

Applications De Recherche Scientifique

Amdoxovir has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.

Biology: Investigated for its effects on cellular processes and enzyme interactions.

Industry: Potential applications in the development of antiviral drugs and therapeutic agents.

Mécanisme D'action

Amdoxovir exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It is deaminated intracellularly by adenosine deaminase to dioxolane guanine (DXG), which is then phosphorylated to its active form, DXG-triphosphate (DXG-TP). DXG-TP competes with the natural substrate deoxyguanosine triphosphate (dGTP) for binding to the enzyme-nucleic acid complex, thereby preventing the replication of the viral genetic material .

Comparaison Avec Des Composés Similaires

Amdoxovir est comparé à d'autres inhibiteurs nucléosidiques de la transcriptase inverse (INTI) tels que:

Zidovudine (AZT): Un autre INTI utilisé dans le traitement du VIH/SIDA.

Lamivudine (3TC): Un INTI qui est souvent utilisé en association avec d'autres médicaments antirétroviraux.

Abacavir (ABC): Un INTI qui est efficace contre le VIH mais qui a un profil d'effets secondaires différent.

This compound est unique en raison de son mécanisme d'action spécifique et de sa capacité à être efficace contre les souches de VIH résistantes aux médicaments .

Propriétés

IUPAC Name |

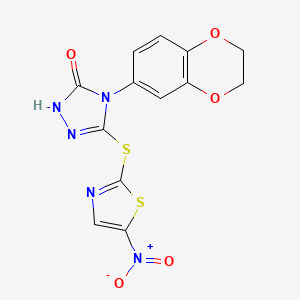

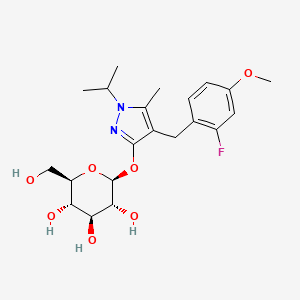

[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAHNGKRJJEIJL-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027435 | |

| Record name | (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145514-04-1 | |

| Record name | Amdoxovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145514-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amdoxovir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145514041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amdoxovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMDOXOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54I81H0M9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Amdoxovir exert its antiviral effect?

A1: this compound [(–)-β-d-2,6-diaminopurine dioxolane (DAPD)] itself is a prodrug, meaning it is inactive until metabolized in the body []. It is converted to its active form, dioxolane guanosine (DXG), by adenosine deaminase [, ]. DXG is further phosphorylated to DXG triphosphate (DXG-TP), which competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by HIV-1 reverse transcriptase (RT) [, , ]. This incorporation ultimately halts viral DNA synthesis [, , ].

Q2: What makes this compound potentially useful against drug-resistant HIV?

A2: DXG, the active metabolite, maintains activity against many HIV-1 strains that have developed resistance to other nucleoside reverse transcriptase inhibitors (NRTIs) [, , ]. Notably, DXG shows efficacy against viruses with mutations like M184V (resistant to lamivudine and emtricitabine) and those with multiple NRTI resistance mutations [, , ].

Q3: Does this compound act synergistically with any other anti-HIV drugs?

A3: Yes, research suggests that this compound acts synergistically with zidovudine (AZT) [, , ]. Studies in HIV-1-infected lymphocytes demonstrate this synergy [], and clinical trials have shown that the combination of this compound and zidovudine leads to a more potent reduction in viral load compared to either drug alone [].

Q4: What is the significance of the synergistic effect between this compound and zidovudine?

A4: This synergy allows for a potential reduction in the zidovudine dose, which could lead to a more favorable side-effect profile []. This is because lower doses of zidovudine are associated with fewer toxicities while maintaining adequate levels of the active triphosphate form [].

Q5: Does combining this compound with inosine monophosphate dehydrogenase (IMPDH) inhibitors offer any benefits?

A5: Yes, studies show that combining this compound or DXG with IMPDH inhibitors like mycophenolic acid (MPA) and ribavirin (RBV) enhances antiviral activity []. This enhancement is attributed to the IMPDH inhibitors’ ability to reduce intracellular dGTP levels, providing DXG-TP a competitive advantage [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C10H14N6O4, and its molecular weight is 282.25 g/mol [].

Q7: What is the metabolic pathway of this compound?

A7: this compound is rapidly absorbed and deaminated to its active metabolite, dioxolane guanosine (DXG) [, ]. DXG is further phosphorylated intracellularly to its active triphosphate form, DXG-TP [, ].

Q8: Does the co-administration of this compound and zidovudine affect their individual pharmacokinetic profiles?

A8: No, studies show that co-administration of this compound with zidovudine does not significantly alter the pharmacokinetic parameters of either drug or their respective metabolites [].

Q9: What is the intracellular half-life of the active this compound metabolite, DXG-TP?

A9: DXG-TP exhibits a long intracellular half-life of approximately 16 hours in activated human peripheral blood mononuclear cells [].

Q10: What are the implications of the long intracellular half-life of DXG-TP?

A10: This long half-life suggests that an appropriately designed prodrug of DXG could potentially allow for once-daily dosing of this compound [].

Q11: How is the antiviral activity of this compound evaluated in vitro?

A11: Antiviral activity is typically assessed in vitro using primary human lymphocytes infected with HIV-1 [, , , ]. The concentration of this compound or DXG required to inhibit viral replication by 50% (EC50) is commonly used as a measure of antiviral potency [, , , , ].

Q12: Has this compound demonstrated efficacy in any animal models of HIV infection?

A12: Yes, this compound has shown efficacy in rhesus macaque models infected with RT-SHIV, a chimeric simian/human immunodeficiency virus [, ].

Q13: What are the primary mechanisms of HIV-1 resistance to this compound?

A14: The K65R mutation in HIV-1 RT is the primary resistance mutation identified for this compound [, , , ]. Viruses harboring this mutation show reduced susceptibility to DXG [, , , ].

Q14: Does the M184V mutation, known to confer resistance to lamivudine and emtricitabine, affect this compound's activity?

A15: No, the M184V mutation does not confer resistance to this compound [, ]. In fact, the combination of K65R and M184V mutations can increase susceptibility to tenofovir [].

Q15: Are there any other mutations associated with this compound resistance?

A16: The Q151M mutation, often associated with multi-drug resistance, can confer moderate resistance to this compound, particularly when present in combination with K65R [, ]. Additionally, a novel S68Δ deletion in HIV-1 RT has been observed in vitro, resulting in reduced susceptibility to this compound [].

Q16: What is the safety profile of this compound based on clinical trials?

A18: Clinical trials indicate that this compound is generally well-tolerated with a favorable safety profile [, , , ]. Most adverse events reported were mild to moderate in severity [, ].

Q17: Are there any specific drug delivery strategies being explored for this compound?

A19: While specific drug delivery strategies were not discussed in the provided research, the development of prodrugs with enhanced pharmacokinetic properties is a common approach to improve drug delivery and targeting []. Prodrugs can enhance absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved efficacy and reduced toxicity [].

Q18: What analytical methods are employed to measure this compound and its metabolites in biological samples?

A20: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to quantify this compound, DXG, and their phosphorylated metabolites in biological samples like plasma and peripheral blood mononuclear cells [, , , ].

Q19: How are intracellular concentrations of DXG-TP, the active form of this compound, measured?

A21: Intracellular DXG-TP levels can be determined using an enzymatic assay that measures the inhibition of HIV-1 RT activity []. This assay takes advantage of DXG-TP's ability to compete with radiolabeled dNTPs for incorporation by HIV-1 RT [].

Q20: What are some essential research tools and resources used in the development and study of this compound?

A20: Key resources include:

- Cell culture models: Primary human lymphocytes and cell lines are used to assess antiviral activity and study mechanisms of action [, , , , ].

- Animal models: Rhesus macaques infected with RT-SHIV are used to evaluate efficacy and study viral dynamics in vivo [, ].

- Enzymatic assays: These assays are employed to determine the intracellular concentrations of DXG-TP [].

- LC-MS/MS: This technique is crucial for measuring drug and metabolite concentrations in biological samples [, , , ].

- Molecular modeling: Computational models can be used to understand drug-target interactions and predict resistance profiles [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B1666951.png)

![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide](/img/structure/B1666956.png)

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)